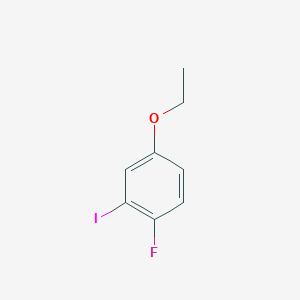

4-Ethoxy-1-fluoro-2-iodobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Ethoxy-1-fluoro-2-iodobenzene is a chemical compound with the molecular formula C8H8FIO. It has a molecular weight of 266.05 .

Molecular Structure Analysis

The InChI code for 4-Ethoxy-1-fluoro-2-iodobenzene is 1S/C8H8FIO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific reactions involving 4-Ethoxy-1-fluoro-2-iodobenzene are not available, similar compounds like 1-fluoro-2-iodobenzene are used in various transition metal-mediated C-C and C-N cross-coupling reactions .Physical And Chemical Properties Analysis

4-Ethoxy-1-fluoro-2-iodobenzene is a liquid with a molecular weight of 266.05 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

- Explanation : PET is a non-invasive imaging technique used in medical diagnostics and research. By incorporating a radioactive isotope (such as fluorine-18, F-18) into a molecule, researchers can visualize specific biological processes in vivo. This compound’s fluorine atom allows for efficient labeling, enabling the development of PET tracers for studying brain function, cancer metabolism, and cardiovascular diseases .

- Explanation : Transition metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions) allow chemists to create complex organic molecules by connecting different fragments. This compound’s iodine atom facilitates these transformations, leading to the synthesis of pharmaceuticals, agrochemicals, and materials .

- Explanation : Fluorination enhances drug properties (such as metabolic stability and lipophilicity) and modifies material properties (such as hydrophobicity). By incorporating fluorine via 4-ethoxy-1-fluoro-2-iodobenzene, scientists can fine-tune molecular properties for specific applications .

- Explanation : Liquid crystals exhibit unique optical properties and are crucial in displays (like LCDs) and other technologies. Researchers explore the behavior of liquid crystals based on molecular structure, and 4-ethoxy-1-fluoro-2-iodobenzene derivatives play a role in this field .

- Explanation : By incorporating fluorinated aromatic compounds like 4-ethoxy-1-fluoro-2-iodobenzene into OLED designs, scientists enhance device performance, increase stability, and achieve better color purity .

- Explanation : The combination of fluorine and iodine atoms influences the absorption and emission spectra of 4-ethoxy-1-fluoro-2-iodobenzene. Understanding its photophysical behavior aids in designing novel sensors, probes, and luminescent materials .

Radiochemistry and Positron Emission Tomography (PET)

Transition Metal-Mediated Cross-Coupling Reactions

Fluorinated Organic Synthesis

Materials Science and Liquid Crystals

Organic Light-Emitting Diodes (OLEDs)

Photophysics and Spectroscopy

Safety and Hazards

properties

IUPAC Name |

4-ethoxy-1-fluoro-2-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FIO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPGINDFCWORIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-1-fluoro-2-iodobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.